1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is an organic compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.1.1]hexane core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of photochemistry and other advanced techniques can facilitate the large-scale synthesis of this compound, making it accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.
Addition Reactions: The strained bicyclic structure can undergo addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used for oxidation reactions.
Major Products Formed
Free Amine: Obtained after deprotection of the Boc group.
Alcohol: Formed by the reduction of the carboxylic acid group.
Various Oxidized Products: Depending on the oxidizing agent and conditions used.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The Boc-protected amino group can be selectively deprotected, allowing for further functionalization. The carboxylic acid group can participate in various reactions, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid: Another Boc-protected amino acid with a different bicyclic core.
1-{[(tert-butoxy)carbonyl]amino}methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: A similar compound with an additional oxygen atom in the bicyclic structure.
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .
Properties
CAS No. |
2763750-81-6 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12-5-7(6-12)4-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
IDBLEGOJJOWPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)CC2C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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